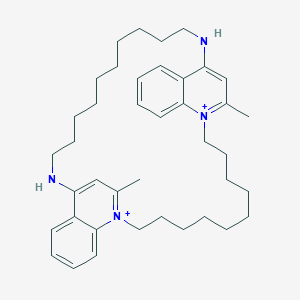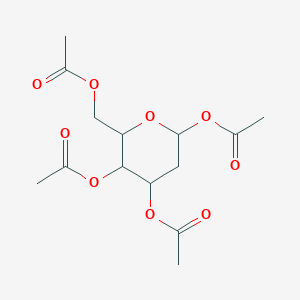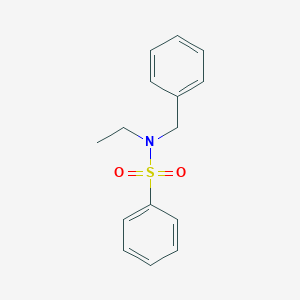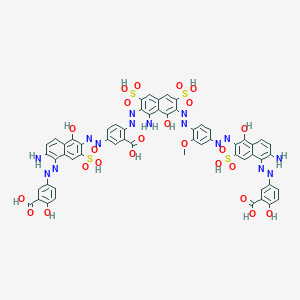
Ochratoxin A methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ochratoxin A methyl ester is a mycotoxin produced by various fungi, including Aspergillus ochraceus and Penicillium verrucosum. It is a derivative of ochratoxin A, which is a potent nephrotoxin and carcinogen. This compound is also toxic, but its toxicity is less well studied than that of ochratoxin A.
Mechanism of Action
The mechanism of action of ochratoxin A methyl ester is similar to that of ochratoxin A. It inhibits protein synthesis by binding to ribosomes and interfering with the elongation factor 2-mediated translocation of peptidyl-tRNA from the A-site to the P-site. This leads to the accumulation of incomplete polypeptides and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on various cell types, including renal epithelial cells, hepatocytes, and lymphocytes. It induces oxidative stress, DNA damage, and apoptosis, and disrupts cellular metabolism and signaling pathways.
Advantages and Limitations for Lab Experiments
Ochratoxin A methyl ester is a useful tool for studying the toxicity and mechanism of action of ochratoxin A. It is less toxic than ochratoxin A and can be handled more safely in the laboratory. However, its synthesis is more complicated than that of ochratoxin A, and it is less well studied than ochratoxin A.
Future Directions
There are several future directions for research on ochratoxin A methyl ester. One direction is to study its toxicity and mechanism of action in more detail, particularly in comparison to ochratoxin A. Another direction is to develop more sensitive and specific methods for the detection and quantification of ochratoxin A in food and feed samples. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases should be explored.
Synthesis Methods
Ochratoxin A methyl ester can be synthesized by the esterification of ochratoxin A with methanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at room temperature and yields a mixture of this compound and unreacted ochratoxin A, which can be separated by chromatography.
Scientific Research Applications
Ochratoxin A methyl ester has been used in scientific research to study the toxicity and mechanism of action of ochratoxin A. It is also used as a standard for the detection and quantification of ochratoxin A in food and feed samples.
Properties
| 16281-44-0 | |
Molecular Formula |
C21H20ClNO6 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
methyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H20ClNO6/c1-11-8-13-15(22)10-14(18(24)17(13)21(27)29-11)19(25)23-16(20(26)28-2)9-12-6-4-3-5-7-12/h3-7,10-11,16,24H,8-9H2,1-2H3,(H,23,25)/t11-,16+/m1/s1 |
InChI Key |
IHPSAIGCKPYNDR-BZNIZROVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)Cl |
SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl |
synonyms |
N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)








